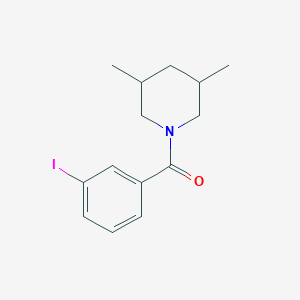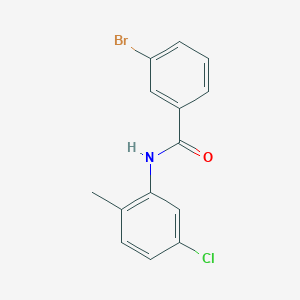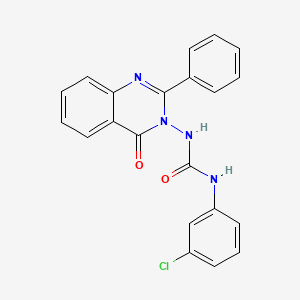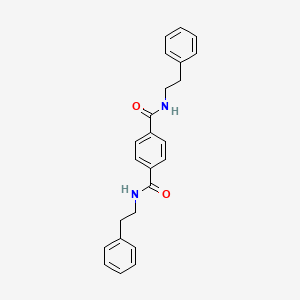![molecular formula C18H26N2O3 B11176682 1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11176682.png)
1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between isobutyl chloroformate and 1-methoxypropan-2-ol . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: Isobutyl chloroformate, 1-methoxypropan-2-ol
- Solvent: Organic solvent (e.g., dichloromethane)
- Temperature: Room temperature
- Catalyst: None required
Industrial Production:: Industrial-scale production typically employs continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: The key step in its synthesis involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of isobutyl chloroformate.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Isobutyl chloroformate
- 1-methoxypropan-2-ol
- Acid or base for hydrolysis
Major Products:: The primary product is the desired carbonate compound, which can be isolated and purified.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity due to its unique structure. Researchers explore its potential as a drug candidate.
Chemistry: As a building block, it participates in the synthesis of more complex molecules.
Industry: It serves as an intermediate in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects could involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is relatively rare, its structural features distinguish it from other pyrrolidine derivatives. Similar compounds include isobutyl carbonate and 1-methoxypropan-2-ol .
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H26N2O3/c1-12(2)14-5-7-16(8-6-14)19-18(22)15-9-17(21)20(10-15)13(3)11-23-4/h5-8,12-13,15H,9-11H2,1-4H3,(H,19,22) |
InChI Key |
GYQMGQYJNIOOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11176602.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11176604.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11176607.png)
![2,2,4,6-Tetramethyl-7-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11176613.png)
![(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B11176621.png)
![N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176626.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B11176634.png)

![methyl 2-[4-(2-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11176645.png)
![9-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11176647.png)

![2-amino-1-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11176678.png)
